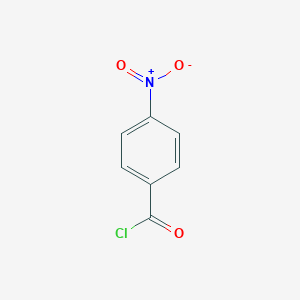

4-Nitrobenzoyl chloride

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDHHIUENRGTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Record name | P-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20762 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025742 | |

| Record name | 4-Nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-nitrobenzoyl chloride appears as yellow needles or powder with a pungent odor. (NTP, 1992), Bright yellow solid with pungent odor; [Merck Index] Yellow crystalline solid; [Alfa Aesar MSDS] | |

| Record name | P-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20762 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrobenzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11195 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

396 to 401 °F at 105 mmHg (NTP, 1992) | |

| Record name | P-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20762 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Decomposes (NTP, 1992) | |

| Record name | P-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20762 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

122-04-3 | |

| Record name | P-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20762 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3H8PW2GC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

167 °F (NTP, 1992) | |

| Record name | P-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20762 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Reaction Pathways Involving 4 Nitrobenzoyl Chloride

Preparation and Derivativatization Routes

4-Nitrobenzoyl chloride is a pivotal intermediate in organic synthesis, primarily prepared from 4-nitrobenzoic acid. Its high reactivity makes it a versatile precursor for a variety of derivatives, including esters and amides. The synthetic routes to and from this compound have been the subject of extensive study, focusing on optimizing reaction conditions, improving yields, and developing more environmentally benign processes.

The principal method for synthesizing this compound is the chlorination of 4-nitrobenzoic acid. Research in this area has focused on maximizing the efficiency of this conversion while exploring principles of green chemistry to minimize environmental impact. Green chemistry initiatives aim to reduce the use of hazardous reagents and solvents, decrease waste, and improve energy efficiency. For instance, using a reactant that also serves as the solvent can streamline the process by eliminating the need for a separate solvent recovery step, thereby reducing material and energy loss google.comuniroma1.it. Another approach involves the use of bio-available solvents like Cyrene™ in related acid chloride reactions, which points towards more sustainable synthetic methods bath.ac.uk.

The conversion of 4-nitrobenzoic acid to this compound is commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) orgsyn.orgprepchem.com. When 4-nitrobenzoic acid is heated with thionyl chloride, an excellent yield of this compound is obtained after the excess thionyl chloride is removed by distillation orgsyn.org. Similarly, heating 4-nitrobenzoic acid with phosphorus pentachloride results in a vigorous reaction that produces a light yellow, homogeneous liquid, yielding the final product after purification orgsyn.org. Yields for these reactions are typically high, often ranging from 90% to 98% orgsyn.orgorgsyn.org.

The mechanism for the reaction with thionyl chloride involves a nucleophilic attack by the carboxylic acid on the thionyl chloride, which leads to the formation of an intermediate that subsequently eliminates sulfur dioxide and hydrogen chloride to form the acyl chloride researchgate.net. Optimization of these reactions involves controlling the temperature and ensuring the purity of the reagents, as impurities can significantly affect the yield orgsyn.org.

| Chlorinating Agent | Typical Conditions | Reported Yield | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Heating on a steam bath for 3 hours | 90–98% | orgsyn.org |

| Phosphorus Pentachloride (PCl₅) | Heating on a water bath | 90–96% | orgsyn.org |

| Thionyl Chloride (SOCl₂) with Pyridine (B92270) Catalyst | Heating to 90 °C for 12 hours | > 98.0% | google.com |

Besides thionyl chloride and oxalyl chloride, phosphorus pentachloride is a well-established agent for this transformation orgsyn.orgprepchem.com. The choice of chlorinating agent can depend on factors such as substrate compatibility, desired purity, and ease of byproduct removal. For instance, the reaction with PCl₅ produces phosphorus oxychloride as a byproduct, which must be separated from the desired this compound, typically by distillation orgsyn.orgprepchem.com.

Catalytic enhancements can significantly improve reaction efficiency and product purity. The use of a phase transfer catalyst like pyridine in the reaction between 4-nitrobenzoic acid and thionyl chloride has been shown to produce high-purity this compound (≥99.6%) with yields exceeding 98.0% google.com. In this method, thionyl chloride serves as both the chlorinating agent and the solvent, which simplifies the process and avoids the need for additional solvents google.com. Other alternatives to chlorine gas for various applications include hypochlorites, chlorine dioxide, and bromine, although their specific use in the synthesis of this compound is less commonly documented corzan.comwatertechnologies.com.

The solvent plays a crucial role in the synthesis of acid chlorides, influencing reaction rates, yields, and the ease of product purification. In many preparations of this compound, an excess of the liquid chlorinating agent, such as thionyl chloride, is used as the solvent google.comorgsyn.org. This approach is efficient as it maximizes the concentration of reactants and simplifies the workup procedure, as the excess reagent can be removed by simple distillation orgsyn.org.

For purification, solvents like carbon tetrachloride or ligroin have been used for recrystallization, from which this compound separates as fine yellow needles orgsyn.org. The choice of solvent can also be guided by green chemistry principles. For example, in related syntheses of amides from acid chlorides, the bio-available solvent Cyrene™ has been investigated as a more sustainable alternative to traditional solvents like dimethylformamide (DMF) bath.ac.uk. The solubility of this compound in solvents like tetrahydrofuran (B95107) is also a key consideration for its subsequent reactions cdhfinechemical.com. The kinetics of derivatization reactions, such as esterification, are also highly dependent on the solvent, with studies conducted in media like nitrobenzene (B124822) and acetonitrile (B52724) acs.orgresearchgate.net.

This compound is a versatile chemical building block used in the synthesis of more complex molecules, particularly esters and amides. Its reactivity stems from the presence of a good leaving group (chloride) attached to an electrophilic carbonyl carbon. The addition of alcohols or amines to acid chlorides is a convenient and widely used method for forming ester and amide bonds, often proceeding under mild conditions rsc.org.

The reaction of this compound with an alcohol, a process known as esterification, is a fundamental derivatization route rsc.org. This nucleophilic acyl substitution typically proceeds readily, often by simply heating the acyl chloride with the alcohol, which can also serve as the solvent rsc.org.

Mechanistic studies provide insight into the reaction pathway. The reaction of an acid chloride with an alcohol can be accelerated by the addition of a tertiary amine base, though it is not always necessary rsc.org. The kinetics of the methanolysis of this compound in acetonitrile have been studied, revealing a reaction that includes both second-order and third-order kinetic terms researchgate.net. This suggests a mechanism where a tetrahedral intermediate is formed, which is then deprotonated by either a solvent molecule or a second alcohol molecule before collapsing to the final ester product researchgate.net. This contrasts with the classical Fischer esterification of carboxylic acids, which is acid-catalyzed and involves a different set of equilibrium steps masterorganicchemistry.comorganic-chemistry.org.

| Kinetic Term | Description | Proposed Mechanism Step | Reference |

|---|---|---|---|

| k₂[PNBC][MeOH] | Second-order kinetics | Deprotonation of tetrahedral intermediate by a solvent molecule | researchgate.net |

| k₃[PNBC][MeOH]₂ | Third-order kinetics | Deprotonation of tetrahedral intermediate by a second methanol (B129727) molecule | researchgate.net |

Advanced Derivatization Strategies

Esterification Reactions: Kinetics and Mechanistic Studies

Alcoholysis of this compound

The reaction of this compound with alcohols, a process known as alcoholysis, yields the corresponding 4-nitrobenzoate (B1230335) esters. This reaction is a type of nucleophilic acyl substitution. The general mechanism involves the attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion.

The formation of the ester product can be monitored by various analytical techniques. For example, since hydrochloric acid is a byproduct, the reaction progress can be followed by measuring the increase in the conductance of the solution. uni.edu

Catalytic Effects in Ester Formation

The esterification of this compound with alcohols can be influenced by catalysts. While the reaction can proceed without a catalyst, the presence of certain substances can accelerate the rate of ester formation. For instance, the methanolysis of p-nitrobenzoyl chloride in acetonitrile follows both second and third-order kinetics, suggesting a complex reaction mechanism where a second methanol molecule may be involved in the deprotonation of a tetrahedral intermediate. researchgate.net

Amines can also catalyze the formation of esters from acid chlorides and alcohols. The mechanism of amine catalysis can be complex, with possibilities including nucleophilic catalysis, where the amine reacts with the acid chloride to form a more reactive acylammonium salt, and general base catalysis. researchgate.net

Amidation Reactions: Scope and Limitations

Amidation reactions involving this compound are a common method for the synthesis of 4-nitrobenzamides. These reactions typically involve the reaction of this compound with a primary or secondary amine. The high reactivity of the acyl chloride makes it a versatile reagent for forming amide bonds. chemimpex.com

The scope of the reaction is broad, allowing for the synthesis of a wide variety of N-substituted 4-nitrobenzamides. However, there are some limitations. For example, substrates with ortho substituents on the amine may hinder the reaction. nih.gov Additionally, certain reaction conditions may not be suitable for all substrates.

Formation of N-(3-chlorophenethyl)-4-nitrobenzamide and N-(2,2-Diphenylethyl)-4-nitrobenzamide

The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide is achieved by reacting 2-(3-chlorophenyl)ethan-1-amine with this compound. mdpi.comresearchgate.net This reaction is often carried out in a solvent like dichloromethane (B109758) in the presence of a base such as triethylamine (B128534) to neutralize the HCl byproduct. mdpi.com This method, known as the Schotten-Baumann reaction, is a straightforward and rapid way to form the amide bond. mdpi.com

Similarly, N-(2,2-Diphenylethyl)-4-nitrobenzamide can be synthesized by reacting 2,2-diphenylethan-1-amine with this compound. mdpi.com An environmentally friendly approach to this synthesis is through mechanochemistry, using a ball mill, which avoids the use of solvents. mdpi.com

Table 1: Synthesis of N-substituted 4-nitrobenzamides

| Amide Product | Amine Reactant | Reaction Conditions |

|---|---|---|

| N-(3-chlorophenethyl)-4-nitrobenzamide | 2-(3-chlorophenyl)ethan-1-amine | Dichloromethane, triethylamine |

| N-(2,2-Diphenylethyl)-4-nitrobenzamide | 2,2-diphenylethan-1-amine | Mechanochemical (ball mill) |

Synthesis of 4-nitro-benzamide Derivatives for Antimicrobial Activity

4-Nitrobenzamide (B147303) derivatives have been synthesized and investigated for their potential antimicrobial properties. ijpbs.comctppc.orgresearchgate.netipindexing.comresearchgate.net One approach involves the synthesis of Schiff bases from 4-nitrobenzamide and various aryl aldehydes. ijpbs.com These derivatives have shown promising in vitro antimicrobial activity. ijpbs.comresearchgate.net

Another strategy is the direct reaction of this compound with amines to produce N-substituted 4-nitrobenzamides. For example, N-(2-aminoethyl)-4-nitro-benzamide and N-(propan-2-yl)-4-nitro-benzamide have been synthesized by reacting this compound with ethylenediamine (B42938) and isopropylamine, respectively, in the presence of a base. ctppc.org

Table 2: Examples of 4-nitro-benzamide Derivatives with Potential Antimicrobial Activity

| Derivative | Synthetic Precursors |

|---|---|

| Schiff bases | 4-nitrobenzamide, Aryl aldehydes |

| N-(2-aminoethyl)-4-nitro-benzamide | This compound, Ethylenediamine |

| N-(propan-2-yl)-4-nitro-benzamide | This compound, Isopropylamine |

Friedel-Crafts Acylation Reactions: Regioselectivity and Catalysis

Friedel-Crafts acylation is a fundamental reaction in organic chemistry used to attach an acyl group to an aromatic ring. wikipedia.org In the context of this compound, this reaction would involve its use as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the 4-nitrobenzoyl group onto an aromatic substrate. masterorganicchemistry.com

A key advantage of Friedel-Crafts acylation over alkylation is that the product, a ketone, is generally less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group. rsc.org This deactivation prevents multiple acylations from occurring. organic-chemistry.org

The reaction proceeds through the formation of an acylium ion, which then acts as the electrophile in the electrophilic aromatic substitution. wikipedia.org The regioselectivity of the reaction is influenced by the directing effects of the substituents already present on the aromatic ring being acylated. Catalysis is crucial, and typically a stoichiometric amount of the Lewis acid is required because it forms a complex with the resulting ketone product. organic-chemistry.org Zeolites have also been explored as catalysts to improve regioselectivity in Friedel-Crafts acylation reactions. ksu.edu.sa

Reactions with Thiocyanate (B1210189) and Thioamide Formation

This compound can react with thiocyanate salts, such as potassium thiocyanate (KSCN), to form 4-nitrobenzoyl isothiocyanate. evitachem.com This reaction proceeds through the formation of an acyl thiocyanate intermediate. evitachem.com The electron-deficient nature of this compound makes it highly reactive in this nucleophilic acylation. evitachem.com

While the direct formation of thioamides from this compound is less commonly described, thioamides can be synthesized through various routes. One general method involves the reaction of a nitro compound with elemental sulfur and sodium sulfide (B99878) in the presence of an amine. nih.gov Although this does not directly involve this compound, it highlights a pathway to thioamides from nitro-containing precursors.

Michael Addition and Henry Reaction Applications

While this compound is primarily recognized for its role in nucleophilic acyl substitution, it is also cited as a reagent used in organic syntheses involving Michael additions and Henry reactions chemicalbook.comlookchem.com. The nature of its involvement is not as a primary reactant in the core carbon-carbon bond-forming step of these reactions.

The Michael reaction involves the 1,4-conjugate addition of a nucleophile (a Michael donor, typically an enolate) to an α,β-unsaturated carbonyl compound (a Michael acceptor) masterorganicchemistry.comwikipedia.org. The Henry reaction is a base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound (aldehyde or ketone) rsc.org. This compound does not fit the structural requirements to act as a primary donor or acceptor in these reactions. Instead, its role is typically as an acylating agent for the functional groups present in the reactants or products of these reactions. For example, the β-hydroxy nitro-compound formed as a product of the Henry reaction could be acylated at the hydroxyl group by this compound to form a corresponding ester.

O-alkylation and Cycloaddition Reactions

This compound is reported to be involved in O-alkylation and cycloaddition reactions chemicalbook.comlookchem.com. However, a precise distinction in terminology is crucial. The reaction of this compound with an alcohol or phenoxide is an O-acylation , where the 4-nitrobenzoyl group is transferred to an oxygen atom, forming an ester. This is a classic example of nucleophilic acyl substitution, not O-alkylation, which involves the transfer of an alkyl group.

The participation of this compound in cycloaddition reactions, such as the Diels-Alder reaction, is not a characteristic transformation for this class of compounds. Acyl chlorides are not typical dienes or dienophiles. Its involvement in such pathways is considered unconventional and would likely occur under specific conditions or as part of a multi-step reaction sequence where it modifies a substrate that subsequently undergoes cycloaddition.

Mechanistic Investigations of this compound Reactions

Nucleophilic Acyl Substitution Mechanisms: Detailed Kinetic and Thermodynamic Analyses

The hallmark reaction of this compound is nucleophilic acyl substitution. This process occurs via a two-step mechanism known as the addition-elimination mechanism. In the first step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. In the second step, the carbonyl π-bond is reformed by the elimination of the chloride ion, which is a good leaving group.

Kinetic studies on the solvolysis of this compound in various aqueous solvent mixtures provide insight into the reaction mechanism. The sensitivity of the reaction rate to the polarity (ionizing power) of the solvent is a measure of the polarity of the transition state researchgate.net. For instance, the rate of solvolysis of p-nitrobenzoyl chloride is influenced by the water content in acetone-water mixtures, indicating a polar transition state leading to the tetrahedral intermediate researchgate.net. This behavior is a key characteristic of the nucleophilic acyl substitution pathway. Further kinetic analyses have been conducted to separate mass law and solvent effects in these reactions acs.org.

Selected thermodynamic data for this compound are available, providing fundamental information about its physical state and energetics.

| Thermodynamic Property | Value | Units | Source |

|---|---|---|---|

| Enthalpy of Fusion (ΔfusH°) | 26.4 | kJ/mol | chemeo.com |

| Enthalpy of Sublimation (ΔsubH°) | 98.9 ± 6.3 | kJ/mol | nist.gov |

| Normal Melting Point (Tfus) | 344.7 | K | nist.gov |

Role of the Nitro Group in Electrophilicity and Reactivity

The high reactivity of this compound in nucleophilic acyl substitution reactions is largely due to the presence of the nitro group at the para position of the benzene (B151609) ring. This group is a powerful electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon. Its effect is twofold:

Inductive Effect : The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon through the sigma bonds.

Resonance Effect : The nitro group can delocalize electron density from the benzene ring onto its oxygen atoms. This resonance places a partial positive charge on the ring carbon attached to the carbonyl group, which in turn makes the carbonyl carbon more electron-deficient and thus a better electrophile for nucleophilic attack.

This increased electrophilicity makes this compound a highly efficient acylation reagent, more reactive than unsubstituted benzoyl chloride chemimpex.com.

Influence of Catalysts (e.g., Pyridine, Triethylamine) on Reaction Pathways and Yields

Tertiary amines like pyridine and triethylamine are often used as catalysts in reactions involving this compound. They serve two primary functions:

Base : They act as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation reaction, preventing it from protonating the nucleophile or causing unwanted side reactions.

Nucleophilic Catalyst : They can attack the acyl chloride to form a highly reactive acylammonium intermediate (e.g., an N-acylpyridinium salt). This intermediate is significantly more electrophilic than the original acyl chloride, leading to a substantial acceleration of the reaction rate with the primary nucleophile.

The choice between pyridine and triethylamine can influence reaction yields, and their relative effectiveness can depend on the specific substrates and reaction conditions. For example, in the synthesis of 4-benzoyloxy-3-methoxycinnamic acid, triethylamine (TEA) was found to give a higher yield (71.8%) compared to pyridine (65.3%), a result attributed to the inductive effect of the ethyl groups on TEA enhancing its basicity.

Reduction Chemistry of the Nitro Group to Amino Functionality

The reduction of the nitro group in this compound to an amino group to form 4-aminobenzoyl derivatives is a synthetically useful transformation. However, this conversion requires careful selection of reagents to achieve chemoselectivity, as the acyl chloride functionality is also susceptible to reduction.

Many reagents are available for the reduction of aromatic nitro compounds kchem.org. For a substrate like this compound, reagents known for their mildness and selectivity are preferred.

Tin(II) Chloride (SnCl₂) : The use of stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol (B145695) or ethyl acetate (B1210297) is a classic and effective method for selectively reducing aromatic nitro groups in the presence of other reducible functionalities, such as esters and nitriles stackexchange.comcommonorganicchemistry.com. This method is mild enough to often leave the acyl chloride group intact.

Iron (Fe) in Acetic Acid : This is another common method for the selective reduction of nitroarenes commonorganicchemistry.com.

Catalytic Hydrogenation : While catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) is a very common method for nitro group reduction, its high reactivity can pose a challenge commonorganicchemistry.com. These catalysts can also reduce or hydrogenolyze the acyl chloride, making them less suitable unless conditions are carefully controlled.

The challenge lies in finding conditions that reduce the nitro group without affecting the highly reactive acyl chloride. Often, the synthetic strategy involves reducing the nitro group on a more stable precursor, such as 4-nitrobenzoic acid or its ester, before converting the carboxylic acid to the acyl chloride. For instance, a method using NaBH₄-FeCl₂ has been shown to be effective for the selective reduction of nitroarenes containing ester groups thieme-connect.com.

Solvolysis Kinetics and Mechanism in Diverse Solvent Systems

The solvolysis of this compound has been the subject of detailed kinetic studies to elucidate its reaction mechanism in various solvent systems. The reaction rates are significantly influenced by the composition of the solvent, particularly in alcohol-water mixtures. A general theory for third-order solvolytic reactions in these mixtures proposes four competing reactions, each with a specific rate constant:

kaa : Alcohol acts as both the nucleophile and the general base.

kaw : Alcohol serves as the nucleophile while water acts as the general base.

kwa : Water is the nucleophile with alcohol as the general base.

kww : Water functions as both the nucleophile and the general base. rsc.org

Rate constants for the solvolysis of this compound have been determined at 25°C in several solvent systems, including water, D₂O, acetonitrile-water, ethanol-water, and methanol-water mixtures. rsc.org The analysis of these reactions often employs the Grunwald-Winstein equation, which relates the rate of a solvolysis reaction to the ionizing power and nucleophilicity of the solvent. nih.gov For this compound, the data across most solvents align well with an addition-elimination mechanism. nih.gov

In acetone-water mixtures, the rate of solvolysis of this compound is sensitive to the water content, which affects the ionizing power of the medium. researchgate.net The influence of the solvent on the reaction rate provides insight into the polarity of the transition state. researchgate.net Studies have shown that stoichiometric solvation effects can account for the reaction kinetics, suggesting that medium effects, other than those dictated by solvent stoichiometry, play a minor role in the solvent dependence of the first-order solvolysis rate constants. rsc.org This holds true for acetone-water and acetonitrile-water mixtures, where it is proposed that water acts as the nucleophile and either water or the organic cosolvent can act as a general base. rsc.org

Interactive Table: First-Order Rate Constants for Solvolysis of this compound in Various Solvents at 25°C.

| Solvent System | % Water (v/v) | First-Order Rate Constant (k) s⁻¹ |

|---|---|---|

| Acetonitrile-Water | 90 | Data not available in sources |

| Acetonitrile-Water | 50 | Data not available in sources |

| Ethanol-Water | 95 | Data not available in sources |

| Ethanol-Water | 50 | Data not available in sources |

| Methanol-Water | 95 | Data not available in sources |

| Methanol-Water | 50 | Data not available in sources |

Specific rate constant values were not provided in the snippets, but the sources indicate that such data has been reported. rsc.org

Intramolecular Wittig Reaction for Benzofuran (B130515) Synthesis

The intramolecular Wittig reaction is a key step in the synthesis of benzofuran derivatives, where this compound can be employed as a reagent. nih.govnih.gov This reaction often proceeds from an o-acyloxybenzylidenetriphenylphosphorane intermediate. unibo.itresearchgate.net The synthesis involves the reaction of a triphenylphosphonium salt with an acyl chloride, like this compound, in an aprotic solvent such as toluene (B28343), which leads to the formation of the benzofuran ring system. unibo.itresearchgate.net

A notable observation in this synthesis is the unexpected migration of the benzoyl group. unibo.it When an o-[(benzoyloxy)benzyl]-triphenyl-phosphorane is reacted with this compound, two isomeric 3-acylbenzofuran products can be formed. unibo.it For instance, the reaction can yield the expected 3-(4-nitrobenzoyl)-2-phenylbenzofuran alongside 3-benzoyl-2-(4-nitrophenyl)benzofuran. unibo.it This phenomenon is attributed to the intramolecular migration of the benzoyl group from the ortho oxygen atom to the ylide carbanion, proceeding through a cyclization and subsequent ring-opening of the starting phosphorane. unibo.it

The electrophilicity of the benzoyl chloride plays a crucial role in the reaction pathway. The highly electrophilic carbonyl group of this compound is readily attacked by the phosphorane intermediates. unibo.it The presence of the electron-withdrawing nitro group on the benzoyl chloride can influence the product distribution, favoring certain isomers. unibo.it This synthetic strategy is valuable as it allows for the preparation of a variety of 3-acylbenzofuran derivatives that are otherwise difficult to obtain. researchgate.net

Reaction with Triphenylphosphonium Salt for Novel Benzofuran Derivatives

The reaction between this compound and an o-hydroxybenzyl triphenylphosphonium salt is a foundational step for generating novel benzofuran derivatives. researchgate.net The process begins with the phosphonium (B103445) salt, which, in the presence of a base like triethylamine, forms a phosphorus ylide. This ylide is then acylated by this compound. researchgate.net

The reaction of o-[(benzoyloxy)benzyl]-triphenyl-phosphoranes with this compound in toluene leads to a mixture of products. unibo.itresearchgate.net For example, the reaction between o-[(benzoyloxy)benzyl]-triphenyl-phosphorane and this compound in the presence of triethylamine resulted in the formation of two isomeric products: 3-(4-nitrobenzoyl)-2-phenylbenzofuran and 3-benzoyl-2-(4-nitrophenyl)benzofuran. unibo.it

The proposed mechanism suggests a competition between two main routes. Route A involves an intramolecular cyclization of the phosphorane, leading to benzofuran products with a migrated aryl group. Route B involves the direct acylation of the ylide by the added this compound. unibo.itresearchgate.net The high electrophilicity of this compound facilitates a rapid attack by the phosphorane intermediates, influencing the yields of the resulting isomeric 3-acyl derivatives. unibo.it The choice of substituents on both the phosphorane and the benzoyl chloride can be used to control the reaction's outcome, providing a pathway to a diverse range of substituted benzofurans. unibo.it

Interactive Table: Products from the reaction of o-[(benzoyloxy)benzyl]-triphenyl-phosphorane with this compound. unibo.it

| Reactant | Reagent | Product 1 | Product 2 |

|---|

Applications of 4 Nitrobenzoyl Chloride in Advanced Materials and Polymer Science

Synthesis of Specialty Polymers and Polymer Additives

The unique chemical properties of 4-Nitrobenzoyl chloride make it a valuable component in the synthesis of specialty polymers and as a polymer additive. chemimpex.com Its ability to introduce the 4-nitrobenzoyl group facilitates the creation of polymers with specific functionalities, leading to materials designed for high-performance applications. chemimpex.com

Polymeric Materials with Tailored Properties: Coatings and Adhesives

In the realm of polymer chemistry, this compound is utilized in the synthesis of specialty polymers. chemimpex.com This allows for the creation of materials with customized properties suitable for applications such as coatings and adhesives. chemimpex.com The incorporation of the nitrobenzoyl moiety can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting polymers.

Anionic Ring-Opening Polymerization with this compound as Initiator

This compound can act as an initiator in anionic ring-opening polymerization (AROP). This method is a powerful tool for producing polymers with well-defined architectures and narrow molecular weight distributions. The process is initiated by the nucleophilic attack of an anion on a cyclic monomer, leading to the opening of the ring and the propagation of the polymer chain. The choice of initiator is crucial for controlling the polymerization process, and this compound has been successfully employed for this purpose.

Synthesis of Poly-amido-saccharides (PASs)

A notable application of this compound as an initiator is in the synthesis of poly-amido-saccharides (PASs). nih.gov Specifically, it has been used to initiate the anionic ring-opening polymerization of β-lactam sugar monomers. nih.govnih.gov This approach allows for the controlled synthesis of enantiopure carbohydrate polymers. nih.gov In one study, para-nitrobenzoyl chloride was used to polymerize a galactose-derived β-lactam sugar monomer, resulting in PASs with varying degrees of polymerization. nih.gov The researchers observed complete consumption of the monomer at initiator loadings of 4 and 2 mol%. nih.gov This method provides access to novel carbohydrate-derived polymers where the natural ether linkage is replaced by an amide linkage. nih.govnih.gov

Table 1: Anionic Ring-Opening Polymerization of a Galactose-Derived β-Lactam Sugar Monomer using p-Nitrobenzoyl Chloride Initiator

| Initiator Loading (mol%) | Theoretical Degree of Polymerization (DPth) | Monomer Consumption |

| 4 | 25 | Complete |

| 2 | 50 | Complete |

| 1 | 100 | Incomplete (<20% unreacted monomer) |

This table summarizes the results of the anionic ring-opening polymerization of a galactose-derived β-lactam sugar monomer using para-nitrobenzoyl chloride as the initiator. Data sourced from a study on the synthesis of poly-amido-saccharides. nih.gov

Preparation of Polyethylene (B3416737) Glycol (PEG) Derivatives for Pegylation Reagents

This compound is a key reagent in the preparation of polyethylene glycol (PEG) derivatives used as pegylation reagents. rsc.org Pegylation, the process of attaching PEG chains to molecules, is a widely used technique to improve the pharmacokinetic properties of therapeutic proteins and other biomolecules. sigmaaldrich.com

The synthesis of 4-aminobenzoic acid esters of polyethylene glycol, which are effective pegylation reagents, often starts with the acylation of methoxy (B1213986) polyethylene glycols (mPEGs) using this compound. rsc.org This reaction is typically carried out in the presence of a base like pyridine (B92270). rsc.org The resulting nitro-derivative is then reduced to the corresponding amine, yielding the final pegylation reagent. rsc.org Researchers have optimized this process to achieve nearly quantitative loading of the 4-aminobenzoic acid functional group onto the polymer. rsc.org These reagents have demonstrated their efficiency in the pegylation of proteins such as interferon α-2b and erythropoietin β. rsc.org

Functionalization of Biomolecules and Surfaces for Material Applications

The reactivity of this compound also extends to the functionalization of biomolecules and surfaces, which is crucial for various material applications. This derivatization can alter the properties of the original molecule or surface, imparting new functionalities or enhancing existing ones.

Derivatization for Enhanced Detection and Quantification in Materials Characterization

In analytical chemistry, this compound serves as a derivatization reagent to improve the detection and quantification of certain compounds, particularly for high-performance liquid chromatography (HPLC). chemimpex.comsigmaaldrich.com Derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for a given analytical technique. By reacting with specific functional groups, such as hydroxyl groups, this compound can introduce a chromophore (the nitrobenzoyl group) into the analyte molecule. sigmaaldrich.com This enhances its ultraviolet (UV) absorbance, making it more easily detectable by UV detectors used in HPLC systems. tcichemicals.com This technique has been applied to the analysis of polyhydric alcohols. sigmaaldrich.com

Synthesis of Silica-Immobilized Thiosemicarbazones

The immobilization of organic molecules with specific functionalities onto solid supports like silica (B1680970) gel is a widely used strategy for creating heterogeneous catalysts, solid-phase extraction media, and sensing materials. The covalent attachment of these molecules ensures stability and prevents leaching compared to simple physical adsorption. This compound can be employed as a crucial linking agent to covalently bind molecules, such as thiosemicarbazones, to a silica surface.

While a direct, one-step synthesis for silica-immobilized thiosemicarbazones using this compound is not extensively documented, a logical and chemically sound multi-step approach can be proposed based on established surface modification techniques. This process involves activating the silica surface and then using this compound to introduce a reactive tether.

The initial step is the functionalization of the silica gel surface with primary amine groups. This is commonly achieved by treating the silica gel with an aminosilane (B1250345) coupling agent, such as (3-aminopropyl)triethoxysilane (APTES). The ethoxy groups of APTES react with the silanol (B1196071) groups on the silica surface to form stable siloxane bonds, leaving a surface terminated with reactive aminopropyl groups.

In the subsequent step, the amino-functionalized silica is acylated using this compound. The highly electrophilic carbon of the acyl chloride readily reacts with the nucleophilic primary amine on the silica surface, forming a stable amide bond. This reaction firmly anchors the 4-nitrobenzoyl moiety to the silica support. The resulting material, a silica-immobilized 4-nitrobenzamide (B147303), presents a surface decorated with nitro-aromatic groups. This functionalized silica can then serve as a platform for further synthetic transformations to build the final thiosemicarbazone structure.

Table 1: Reactants for the Functionalization of Silica Gel

| Compound Name | Abbreviation | Role in Synthesis |

|---|---|---|

| Silica Gel | - | Inert solid support |

| (3-aminopropyl)triethoxysilane | APTES | Surface modifying agent (introduces amine groups) |

| This compound | - | Acylating and linking agent |

| Toluene (B28343) | - | Anhydrous solvent for surface modification |

Preparation of Fluoro-Containing Poly(imide-benzoxazole) Nano-Fibrous Membranes

In the quest for advanced materials for high-frequency mobile communications and microelectronics, polymers with high thermal stability, low dielectric constants (low-Dk), and low dielectric dissipation factors are in high demand. Fluoro-containing poly(imide-benzoxazole)s (PIBOs) have emerged as promising candidates. The synthesis of these high-performance polymers often involves the meticulous design of specific monomer precursors, a process where p-nitrobenzoyl chloride (an isomer of this compound) plays a pivotal role.

The strategy involves creating PIBO nano-fibrous membranes through a multi-step process that begins with the synthesis of a specialized diamine monomer. mdpi.comnih.gov Specifically, p-nitrobenzoyl chloride is used as a starting material in the synthesis of aromatic diamines that contain ortho-hydroxy-substituted benzamide (B126) units. A key example of such a diamine is 2,2-bis[3-(4-aminobenzamide)-4-hydroxylphenyl]hexafluoropropane (p6FAHP). mdpi.com

Once the p6FAHP diamine is synthesized, it is reacted with a fluorinated dianhydride, such as 2,2′-bis(3,4-dicarboxy-phenyl)hexafluoropropane dianhydride (6FDA), via a polycondensation reaction. This reaction forms a soluble polyimide (PI) resin. This PI resin is the precursor to the final material. bohrium.com

The PI resin is then dissolved in a suitable solvent to create a solution for electrospinning. Electrospinning is a fabrication technique that uses an electric field to draw charged threads of the polymer solution into fine fibers, resulting in a non-woven nano-fibrous membrane (NFM). mdpi.com

Finally, the prepared polyimide nano-fibrous membrane undergoes a thermal dehydration process. By heating the membrane to high temperatures (e.g., 350 °C) under a nitrogen atmosphere, a cyclization reaction is induced. bohrium.com The ortho-hydroxyl-substituted benzamide units within the polymer backbone dehydrate to form rigid benzoxazole (B165842) rings. This thermal conversion transforms the polyimide structure into the desired poly(imide-benzoxazole) (PIBO) structure, imparting enhanced thermal stability and the desired low-dielectric properties to the final membrane. mdpi.comnih.gov

Table 2: Properties of Fluoro-Containing Poly(imide-benzoxazole) Nano-Fibrous Membranes

| Property | PIBO-1 (derived from p6FAHP) | PIBO-2 (derived from m6FAHP) | Reference |

|---|---|---|---|

| Average Fiber Diameter (nm) | 1225 | 816 | nih.gov |

| Glass Transition Temperature (Tg) | > 310 °C | > 310 °C | nih.gov |

| 5% Weight Loss Temperature (T5%) | > 500 °C (in N₂) | > 500 °C (in N₂) | nih.gov |

| Dielectric Constant (Dk at 1 MHz) | 1.64 | 1.82 | nih.gov |

4 Nitrobenzoyl Chloride in Pharmaceutical and Agrochemical Research

Intermediate in Pharmaceutical Synthesis

In the pharmaceutical industry, 4-nitrobenzoyl chloride is a key building block and reagent. chemimpex.com Its ability to efficiently participate in acylation reactions allows for its incorporation into diverse molecular frameworks, enhancing the efficiency of drug development processes. chemimpex.com The presence of the nitro group is particularly significant, as it can be a pharmacologically active feature or a precursor that can be chemically modified into other functional groups during the synthesis of a final drug product.

The development of new drug candidates often relies on the synthesis of novel molecules with specific biological activities. This compound plays a role in this process by enabling the creation of hybrid molecules. For instance, by linking it with other pharmacologically relevant structures, such as 2-phenylethan-1-amine, researchers can synthesize new compounds. mdpi.com The nitro group itself is a valuable functional group in drug design, contributing to a spectrum of therapeutic agents, including those with applications in cancer treatment and antimicrobial therapy. mdpi.com The strategic incorporation of the 4-nitrobenzoyl moiety can enhance the bioactivity of a parent molecule. mdpi.com

This compound is fundamentally utilized as an essential intermediate for producing various nitro-substituted aromatic compounds. chemimpex.com Aromatic nitro compounds are important precursors in both synthetic organic chemistry and the broader chemical industry. rsc.org The reactivity of the acyl chloride group allows for the attachment of the 4-nitrobenzoyl group to a variety of substrates. chemimpex.com The resulting nitro-aromatic structure can then be used in further synthetic steps. For example, the nitro group can be reduced to an amino group, which is a common functional group in many pharmaceuticals, providing a route to a different class of compounds.

Research has demonstrated the utility of this compound in the synthesis of polysubstituted furanonaphthoquinones. guidechem.comfishersci.com This class of compounds is of interest due to the potential biological activities associated with the quinone framework. The synthesis involves leveraging this compound in reactions that can include Michael additions, Henry reactions, O-alkylation, and cycloadditions to build the complex furanonaphthoquinone structure. fishersci.com

In the realm of cancer research, this compound has been employed for the chemical derivatization of androstenediol (B1197431) (Adiol). sigmaaldrich.com Adiol is recognized as an endogenous agent that promotes the proliferation of prostate cancer. sigmaaldrich.com By reacting Adiol with this compound, researchers can create a derivative that is more suitable for analysis, such as by mass spectrometry in proteomics studies. This derivatization is a critical step for improving the detection and quantification of Adiol, aiding in the study of its role in cancer progression. sigmaaldrich.com

The synthesis of N-aryl amides is a significant transformation in organic chemistry, as the amide bond is a core component of many pharmaceuticals and agrochemicals. rsc.orgresearchgate.netrsc.org One method involves the reaction of nitroarenes with acyl chlorides. rsc.orgresearchgate.net In an iron-mediated process conducted in water, various acyl chlorides can react with nitroarenes to form N-aryl amides in good yields. rsc.orgresearchgate.netnih.gov However, in studies exploring this specific Fe-mediated reaction, it was observed that when this compound was used as the acyl chloride, the desired reaction did not proceed effectively. rsc.orgnih.gov In contrast, other palladium-catalyzed methods have been developed for the N-arylation of amides, which are crucial for C-N bond formation in pharmaceutical synthesis. syr.edu Another palladium-catalyzed approach allows for the reductive aminocarbonylation of aryl halides with nitroarenes to produce N-aryl amides. semanticscholar.org

5-Fluorouracil (5-Fu) is a widely used anticancer drug. undip.ac.iddoaj.orgnih.gov To improve its therapeutic properties and reduce side effects, researchers synthesize derivatives of 5-Fu. undip.ac.iddoaj.orgnih.gov One such effort involves creating novel ester-based derivatives through a benzoylation reaction with various substituted benzoyl chlorides, including this compound. undip.ac.iddoaj.org In this synthesis, this compound is reacted with 5-fluoro-1-(hydroxymethyl)-uracil in what is known as a Schotten-Baumann reaction. undip.ac.iddoaj.org This research aims to develop prodrugs that may have higher activity, better target specificity, and fewer side effects compared to the parent drug, 5-fluorouracil. undip.ac.iddoaj.org

Synthesis of 5-Fluorouracil Derivative using this compound

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reaction Conditions | Yield |

| 5-fluoro-1-(hydroxymethyl)-uracil | This compound | Schotten-Baumann (Esterification) | (4g)-5Fu | Reflux at 40°C for 6 hours | 61-79% |

Design and Synthesis of Enteropeptidase Inhibitors

Enteropeptidase, a serine protease found in the duodenal brush border, plays a crucial role in protein digestion by activating trypsinogen. Inhibition of this enzyme has been identified as a potential therapeutic strategy for managing conditions such as obesity. In the pursuit of potent and systemically minimally exposed enteropeptidase inhibitors, researchers have designed and synthesized a novel series of 4-guanidinobenzoate derivatives.

While not a direct reactant, the closely related 2-chloro-4-nitrobenzoyl chloride has been utilized in the synthesis of these inhibitors. The synthesis involves an esterification reaction with a phenol (B47542) to afford a substituted 4-nitrobenzoate (B1230335), which is a key intermediate. This intermediate then undergoes further chemical transformations, including reduction of the nitro group to an aniline (B41778) derivative, followed by deprotection and guanidination to yield the final target compounds. The design of these molecules often incorporates a carboxylic acid moiety to enhance interaction with the active site of enteropeptidase.

The inhibitory activities of these synthesized compounds are evaluated against human enteropeptidase. For instance, certain 4-guanidinobenzoate derivatives have demonstrated significant inhibitory potential. The mechanism of inhibition for some of these derivatives is believed to be reversible and covalent, involving the formation of an acyl-enzyme complex with a catalytic serine residue in the enzyme's active site.

Table 1: Synthesis Step Involving a Nitrobenzoyl Chloride Derivative in the Preparation of Enteropeptidase Inhibitors

| Step | Reactant 1 | Reactant 2 | Product | Purpose |

| Esterification | Phenol derivative (e.g., 8b) | 2-chloro-4-nitrobenzoyl chloride | Substituted 4-nitrobenzoate (e.g., 12) | Introduction of the nitrobenzoate moiety as a key intermediate. |

Synthesis of Guanine (B1146940) Derivatives and Metal Complexes for Biological Activity

This compound is a key reagent in the synthesis of novel guanine derivatives with potential biological applications. One such derivative is 4-nitro-N-((6-oxo-6,9-dihydro-1H-purin-2-yl)carbamothioyl)benzamid (NPBL4). The synthesis of this ligand is a two-step process. First, this compound is reacted with ammonium (B1175870) thiocyanate (B1210189) in acetone (B3395972) to produce 4-nitro-N-thioformylbenzamide. This intermediate is then reacted with guanine to yield the final NPBL4 ligand chemimpex.comprepchem.com.

The biological activity of such guanine derivatives can be further explored by forming complexes with various metal ions. For NPBL4, complexes have been prepared with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Pd(II) ions. Characterization of these metal complexes has shown a general formula of [MCl2(NPB)2], with the metal ion adopting an octahedral geometry chemimpex.comprepchem.com. The study of these metal complexes is crucial as they often exhibit enhanced biological activity compared to the free ligand. The coordination of the metal ion can influence the steric and electronic properties of the guanine derivative, potentially leading to improved interactions with biological targets.

Table 2: Synthesis of a Guanine Derivative Using this compound

| Step | Reactant 1 | Reactant 2 | Solvent | Product |

| 1 | This compound | Ammonium thiocyanate | Acetone | 4-nitro-N-thioformylbenzamide |

| 2 | 4-nitro-N-thioformylbenzamide | Guanine | - | 4-nitro-N-((6-oxo-6,9-dihydro-1H-purin-2-yl)carbamothioyl)benzamid (NPBL4) |

Applications in Agrochemical Production

This compound is a versatile building block in the synthesis of various agrochemicals, including herbicides and insecticides chemimpex.com. The reactivity of the acyl chloride group allows for its facile incorporation into more complex molecules, introducing the 4-nitrophenyl moiety which can be a key pharmacophore for biological activity.

Synthesis of Herbicides and Insecticides

Biological Activity and Structure-Activity Relationship (SAR) Studies of Derivatives

Derivatives of this compound have been synthesized and evaluated for a range of biological activities. These studies are essential for understanding how the chemical structure of these compounds relates to their biological function, which is a critical aspect of drug and pesticide discovery.

Antimicrobial and Disinfectant Activity

Researchers have synthesized and investigated 4-nitrobenzoate and 4-nitrobenzamide (B147303) derivatives for their potential as antimicrobial and disinfectant agents.

In one study, 4-nitrobenzoate derivatives were synthesized by reacting this compound with resorcinol (B1680541) and p-cresol (B1678582) in the presence of ethanolic sodium hydroxide (B78521). The resulting products, 3-hydroxyphenyl 4-nitrobenzoate (PG1) and p-tolyl 4-nitrobenzoate (PG2), were then slated for evaluation of their antimicrobial and disinfectant properties.

Similarly, 4-nitrobenzamide derivatives have been prepared by reacting this compound with ethylene (B1197577) diamine and isopropyl amine in an ethanolic sodium hydroxide solution. This resulted in the synthesis of N-(2-aminoethyl)-4-nitrobenzamide (VG1) and N-isopropyl-4-nitrobenzamide (VG2). These compounds were synthesized with the intention of evaluating their antimicrobial and disinfectant capabilities. The ease of synthesis of these derivatives makes them attractive candidates for further investigation in the development of new antimicrobial agents.

Table 3: Synthesized this compound Derivatives for Antimicrobial Evaluation

| Derivative Type | Starting Amine/Phenol | Synthesized Compound |

| 4-Nitrobenzoate | Resorcinol | 3-hydroxyphenyl 4-nitrobenzoate (PG1) |

| 4-Nitrobenzoate | p-Cresol | p-tolyl 4-nitrobenzoate (PG2) |

| 4-Nitrobenzamide | Ethylene diamine | N-(2-aminoethyl)-4-nitrobenzamide (VG1) |

| 4-Nitrobenzamide | Isopropyl amine | N-isopropyl-4-nitrobenzamide (VG2) |

Analgesic Activity

The direct synthesis of analgesic compounds from this compound is not extensively documented in the available research literature. However, studies on related benzoyl chloride derivatives provide insights into how the benzoyl moiety can be incorporated into molecules with analgesic properties. For example, various substituted aromatic benzoyl chlorides have been reacted with (2s, 5r)-(±)-2-isopropyl-5-methyl-1-azacycloheptane-7-one to yield phenyl-substituted 1-benzoyl-7-isopropyl-4-methylazepan-2-one derivatives, which were then screened for analgesic activity. This suggests that the 4-nitrobenzoyl scaffold could potentially be explored for similar applications, although specific research in this area is lacking. The introduction of the 4-nitro group could modulate the electronic and steric properties of the benzoyl ring, which in turn could influence the compound's interaction with biological targets involved in pain pathways. Further research is needed to synthesize and evaluate the analgesic potential of this compound derivatives.

Anticancer Activity of Derivatives (e.g., Quinolines derived from Cabozantinib)nih.gov

In the quest for more effective anticancer drugs, medicinal chemists often employ molecular hybridization, a strategy that combines different known pharmacophoric fragments into a single molecule to create hybrid compounds with enhanced biological activity. A series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives have been developed and evaluated for their potential anticancer effects. This research highlights the combination of the quinoline (B57606), piperazine (B1678402), and benzoylamino moieties to generate novel compounds with promising antiproliferative properties.

The synthesis of these derivatives involves a multi-step process. Initially, the quinoline core is synthesized, followed by its coupling with a piperazine moiety. The final step involves the introduction of various substituted benzoyl chlorides to create a diverse range of derivatives. This synthetic route is adaptable for the use of this compound to produce the corresponding 4-nitrobenzoyl derivative.

The entire series of these synthesized quinoline derivatives exhibited potent anticancer activity, particularly against the UO-31 renal cell carcinoma cell line. Among the various derivatives, two compounds, 8c and 8g , were identified as being especially effective at inhibiting cancer cell growth without exhibiting excessive cytotoxic effects.

The antiproliferative activity of the synthesized compounds was assessed as part of the National Cancer Institute's DTP-NCI60 program. The growth percentages for the most active compounds demonstrated significant inhibition of cancer cell proliferation.

| Compound | Substituent on Benzoyl Ring | Growth Percentage (%) against UO-31 Renal Cancer Cell Line |

|---|---|---|

| 8c | 4-Methyl | 7 |

| 8g | 4-Methoxy | 19 |

The table above showcases the growth inhibition data for the two most effective compounds in the series against the UO-31 renal cancer cell line. A lower growth percentage indicates a higher level of anticancer activity.

In silico studies, including induced fit docking (IFD) and molecular dynamics (MD), were also conducted to gain insights into the possible mechanisms of action of these compounds. The results from these computational studies suggested that compounds 8c and 8g are likely to bind strongly to key oncogenic proteins that are implicated in the progression of renal cell carcinoma.

The promising results from both the in vitro testing and the in silico analyses provide a strong basis for the further development of this class of small heterocyclic molecules as potential anticancer agents.

Analytical and Computational Studies of 4 Nitrobenzoyl Chloride and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analytical study of 4-nitrobenzoyl chloride, providing detailed information about its chemical structure and functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of this compound, typically recorded using a KBr pellet, displays characteristic absorption bands. nih.gov

Key vibrational frequencies for this compound include:

C=O Stretch: A strong absorption band characteristic of the acid chloride carbonyl group.

NO₂ Asymmetric Stretch: A strong absorption band typically found in the 1500-1660 cm⁻¹ region for nitro compounds.

NO₂ Symmetric Stretch: Another strong absorption band for the nitro group, usually observed in the 1260-1390 cm⁻¹ range.

C-Cl Stretch: A band corresponding to the carbon-chlorine bond of the acyl chloride.

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region indicative of the benzene (B151609) ring.

Table 5.2: Characteristic FT-IR Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Acid Chloride) | Stretch | Strong, characteristic |

| NO₂ | Asymmetric Stretch | 1500 - 1660 |

| NO₂ | Symmetric Stretch | 1260 - 1390 |

| C-Cl | Stretch | Characteristic |

| Aromatic C=C | Stretch | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While specific UV-Vis spectral data for this compound is not extensively detailed in the available literature, the structurally similar compound, p-nitrobenzaldehyde, has been studied in various solvents. For p-nitrobenzaldehyde, strong absorptions are observed around 250 nm, which are attributed to π to π* transitions involving the nitro and benzene groups. A band of intermediate intensity is found around 300 nm, corresponding to π to π* excitations within the benzene ring. Weaker n to π* transitions are observed around 350 nm. It is expected that this compound would exhibit a similar UV-Vis absorption profile due to the presence of the same chromophoric groups (nitro group and a carbonyl-substituted benzene ring).

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. The top five peaks observed in the mass spectrum of this compound are at m/z values of 150, 36, 76, 104, and 103. nih.gov The base peak at m/z 150 corresponds to the 4-nitrobenzoyl cation, formed by the loss of the chlorine atom. Other significant fragments arise from further decomposition of this cation.

Table 5.3: Top 5 Peaks in the Mass Spectrum of this compound

| m/z | Relative Intensity |

| 150 | 999 |

| 36 | 345 |

| 76 | 251 |

| 104 | 247 |

| 103 | 223 |

Chromatographic and Separation Methods

Chromatographic techniques are essential for the separation and analysis of this compound and, more commonly, for the analysis of its derivatives.

High-Performance Liquid Chromatography (HPLC) for Derivatization and Analysis

This compound is widely used as a derivatizing agent in High-Performance Liquid Chromatography (HPLC) to facilitate the detection of compounds containing hydroxyl and amino groups. The 4-nitrobenzoyl group acts as a chromophore, enhancing the UV detectability of the analyte.

For the analysis of polyhydric alcohols, derivatization with this compound allows for their separation and quantification by HPLC. Similarly, it is employed in the analysis of various phenols. In a typical application, the derivatization reaction is carried out, and the resulting 4-nitrobenzoyl derivatives are separated on a reverse-phase HPLC column, such as a C18 or a specialized column like Newcrom R1.

The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like phosphoric acid or formic acid for mass spectrometry compatibility. Detection is commonly performed using a UV detector, often at a wavelength around 280 nm, where the 4-nitrobenzoyl derivatives exhibit strong absorbance. This methodology allows for the sensitive and selective determination of a wide range of analytes after conversion to their respective 4-nitrobenzoyl derivatives.

Table 5.4: Typical HPLC Conditions for Analysis of this compound Derivatives

| Parameter | Condition |

| Derivatizing Agent | This compound |

| Analytes | Alcohols, Phenols, Amines |

| Column | Reverse-phase (e.g., C18, Newcrom R1) |

| Mobile Phase | Acetonitrile/Water mixture (with or without acid) |

| Detection | UV Detector (e.g., at 280 nm) |

Pre-Column Derivatization with this compound for Phenol (B47542) Analysis in Water

A significant application of this compound is in the pre-column derivatization of phenols for their subsequent analysis in water samples using high-performance liquid chromatography (HPLC) with UV detection. scirp.orgresearchgate.netscirp.org This method allows for the simultaneous determination of various phenolic compounds, including phenol, chlorophenols, and phenylphenols, which are common environmental pollutants. scirp.orgresearchgate.netscirp.org

The derivatization reaction involves the conversion of phenols to their respective 4-nitrobenzoyl esters, which are more suitable for chromatographic separation and detection. A study detailed a simple and effective HPLC-UV method for the simultaneous determination of nine different phenols in tap water. scirp.orgresearchgate.netscirp.org The key parameters of this method are summarized in the table below.

| Parameter | Value |

| Derivatizing Agent | This compound |

| Reaction Conditions | Borate buffer (pH 8.5) at 50°C for 1 minute |

| Analytical Column | Cholester column |

| Detection Wavelength | 280 nm |

| Analysis Time | Less than 15 minutes |

| Linearity (r²) | ≥0.9928 |

| Lower Limits of Detection | 0.006 to 0.05 mg/L |

| Coefficients of Variation | <12.0% |

This method proved to be sensitive and reliable, with satisfactory recovery values from spiked tap water samples. researchgate.net The rapid derivatization and chromatographic separation make it a useful tool for monitoring the quality of environmental water samples and ensuring compliance with regulatory guidelines. researchgate.netscirp.org

Separation of Polyhydric Alcohols

This compound has been utilized as a derivatizing reagent for the separation of polyhydric alcohols by high-performance liquid chromatography (HPLC). sigmaaldrich.com The derivatization process involves the reaction of the hydroxyl groups of the polyhydric alcohols with this compound to form UV-active esters. This enhances their detectability and allows for their separation and quantification. This application is noted as a use for HPLC derivatization. sigmaaldrich.com

Analysis of Digitalis Glycosides

Digitalis glycosides are a class of compounds derived from the foxglove plant, Digitalis purpurea, and are known for their therapeutic use in treating heart conditions. cvpharmacology.com These compounds are cardiac glycosides, which act by inhibiting the Na+/K+-ATPase pump in heart cells. cvpharmacology.comnih.gov The analysis of these glycosides is crucial for therapeutic drug monitoring due to their narrow therapeutic index. cvpharmacology.com While various analytical methods are employed for the determination of digitalis glycosides, the use of this compound for their derivatization and subsequent analysis is not prominently documented in the provided research. General analytical techniques for cardiac glycosides include immunoassay and chromatographic methods.

LC-MS Analysis in Biological Samples

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique widely used for the quantitative bioanalysis of various analytes in complex biological matrices such as plasma and serum. lcms.czbioanalysis-zone.comresearchgate.net This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. researchgate.net In many bioanalytical applications, derivatization is employed to improve the chromatographic properties and enhance the ionization efficiency of target analytes, thereby increasing the sensitivity and specificity of the assay. scispace.com

This compound, as a derivatizing reagent, can be used to tag molecules containing hydroxyl or amino groups, making them more amenable to LC-MS analysis. The introduction of the 4-nitrobenzoyl group can improve the chromatographic retention of polar analytes on reverse-phase columns and enhance their detectability. sielc.comsielc.com Tandem mass spectrometry (MS/MS) can then be used for highly selective detection and quantification, minimizing interferences from the complex biological matrix. lcms.czbioanalysis-zone.comscispace.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique frequently used to monitor the progress of chemical reactions. rochester.eduukessays.comlibretexts.org In the context of reactions involving this compound, TLC can be employed to track the consumption of the starting materials and the formation of the product. libretexts.org

A typical setup for monitoring a reaction would involve spotting the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a TLC plate. rochester.edulibretexts.org The plate is then developed in a suitable solvent system. By observing the disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product in the reaction mixture lane over time, the progress of the reaction can be qualitatively assessed. libretexts.orgyoutube.com This allows for the determination of the reaction's endpoint, indicating when to proceed with the work-up. libretexts.org

Gas Chromatography (GC) and GC-Mass Spectrometry